molecular formula C6H2F3NO2 B1329356 1,2,3-Trifluoro-4-nitrobenzene CAS No. 771-69-7

1,2,3-Trifluoro-4-nitrobenzene

Cat. No.: B1329356
CAS No.: 771-69-7
M. Wt: 177.08 g/mol
InChI Key: ARCACZWMYGILNI-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2F3NO2. It is a derivative of nitrobenzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 3 positions. This compound is known for its clear yellow to brown liquid appearance and is used as an important intermediate in pharmaceutical and chemical research .

Preparation Methods

1,2,3-Trifluoro-4-nitrobenzene can be synthesized through various methods. One common synthetic route involves the nitration of 1,2,3-trifluorobenzene using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial production methods often involve the use of continuous nitration processes to enhance efficiency and yield. For example, a continuous nitration process using a mixture of nitric acid and sulfuric acid can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

1,2,3-Trifluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3-trifluoro-4-nitrobenzene primarily involves its interactions with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications .

Comparison with Similar Compounds

1,2,3-Trifluoro-4-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,2,3-trifluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCACZWMYGILNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227889
Record name 1,2,3-Trifluoro-4-nitrobenzene
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-69-7
Record name 1,2,3-Trifluoro-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1,2,3-Trifluoro-4-nitrobenzene
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Record name 1,2,3-Trifluoro-4-nitrobenzene
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Record name 1,2,3-trifluoro-4-nitrobenzene
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Record name 1,2,3-TRIFLUORO-4-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthesis routes for 1,2,3-trifluoro-4-nitrobenzene?

A1: Two main synthetic pathways are reported for producing this compound:

  • From 1,2,3-trichlorobenzene: This method involves nitration and subsequent fluorination of 1,2,3-trichlorobenzene. While offering simplicity and ease of operation, it yields a product purity exceeding 99% with a 60% yield. []
  • From 2,6-dichloroaniline: This route involves a four-step process: diazonium salt formation, decomposition to 2,6-dichloro-fluorobenzene, nitration, and final fluorination using potassium fluoride and 18-crown-6 as a catalyst. This method achieves a higher overall yield of 47.9% and a purity of 99%. []

Q2: Has this compound been explored for catalytic applications?

A: Yes, research indicates that this compound functions as a catalyst in specific aerobic oxidation reactions. It effectively catalyzes the conversion of various aromatic compounds with oxygen-functionalized benzylic carbons, such as methyl aryl ketones, benzaldehydes, benzylic alcohols, and mandelic acid, into their corresponding aromatic carboxylic acids. [] This catalytic activity is attributed to the electron-deficient nature of the nitroarene, enabling single electron transfer processes. This method offers a more environmentally friendly alternative to traditional oxidation methods, as it utilizes molecular oxygen as the terminal oxidant and requires only 5-10 mol% of the catalyst. []

Q3: Are there alternative compounds with similar structures and applications to this compound?

A: Research suggests that other electron-deficient nitroarenes, like 1,3-dinitrobenzene and 2,4-difluoro-1-nitrobenzene, can also act as catalysts in aerobic oxidation reactions similar to this compound. [] Comparing these compounds' catalytic activities, costs, and environmental impacts could guide the selection of the most suitable catalyst for specific applications.

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